Cas no 73776-17-7 (Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate)

Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate
- 3-Quinolinecarboxylic acid, 1,2-dihydro-2-oxo-, Methyl ester
- Methyl 2-oxo-1,2-dihydro-quinoline-3-carboxylate
- 73776-17-7
- methyl 2-oxo-1H-quinoline-3-carboxylate
- MFCD09031617
- NSC126223
- SCHEMBL16234345
- methyl2-oxo-1,2-dihydroquinoline-3-carboxylate
- PB34342
- 2-OXO-1,2-DIHYDRO-QUINOLINE-3-CARBOXYLIC ACID METHYL ESTER
- AS-33477
- AKOS015965570
- A866029
- Methyl 2-hydroxyquinoline-3-carboxylate
- YCA77617
- DTXSID40994717
- AMY34151
- CS-0049154
- JJPRBJSNMKCUQV-UHFFFAOYSA-N
- 3-methoxycarbonylcarbostyril
- NSC-126223
- SCHEMBL3632228
-
- MDL: MFCD09031617
- Inchi: InChI=1S/C11H9NO3/c1-15-11(14)8-6-7-4-2-3-5-9(7)12-10(8)13/h2-6H,1H3,(H,12,13)
- InChI Key: JJPRBJSNMKCUQV-UHFFFAOYSA-N
- SMILES: COC(=O)C1=C(N=C2C=CC=CC2=C1)O
Computed Properties
- Exact Mass: 203.058243149g/mol
- Monoisotopic Mass: 203.058243149g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 322
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 55.4Ų
Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D494475-5G |
methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate |
73776-17-7 | 97% | 5g |
$900 | 2024-05-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB00662-5G |
methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate |
73776-17-7 | 97% | 5g |
¥ 4,798.00 | 2023-04-04 | |
eNovation Chemicals LLC | D494475-250mg |
methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate |
73776-17-7 | 97% | 250mg |
$150 | 2024-05-23 | |
eNovation Chemicals LLC | D494475-250mg |
methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate |
73776-17-7 | 97% | 250mg |
$150 | 2025-02-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB00662-500mg |
methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate |
73776-17-7 | 97% | 500mg |
¥1166.0 | 2024-04-17 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB00662-100mg |
methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate |
73776-17-7 | 97% | 100mg |
¥490.0 | 2024-04-17 | |
Ambeed | A514923-10g |
Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate |
73776-17-7 | 95+% | 10g |
$1119.0 | 2024-08-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1119794-5g |
Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate |
73776-17-7 | 97% | 5g |
¥6280.00 | 2024-07-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB00662-25g |
methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate |
73776-17-7 | 97% | 25g |
¥16200.0 | 2024-04-17 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB00662-1g |
methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate |
73776-17-7 | 97% | 1g |
¥1742.0 | 2024-04-17 |
Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate Related Literature
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
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Jiao Jiao Li,Kyungsook Kim,Seyed-Iman Roohani-Esfahani,Jin Guo,David L. Kaplan,Hala Zreiqat J. Mater. Chem. B, 2015,3, 5361-5376
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Fang Tian,Xiao-Nian Li,Lin Peng,Li-Xin Wang Org. Biomol. Chem., 2015,13, 6371-6379
Additional information on Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate
Recent Advances in the Study of Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate (CAS: 73776-17-7) in Chemical Biology and Pharmaceutical Research
Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate (CAS: 73776-17-7) is a heterocyclic compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by its quinoline core and ester functional group, serves as a key intermediate in the synthesis of various bioactive molecules. Recent studies have explored its potential as a scaffold for drug development, particularly in the areas of antimicrobial, anticancer, and anti-inflammatory therapies. This research brief aims to provide an overview of the latest advancements related to this compound, highlighting its synthesis, biological activities, and potential therapeutic applications.
One of the most notable developments in the study of Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate is its role in the synthesis of novel antimicrobial agents. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent activity against a range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The researchers attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis, making it a promising candidate for the development of next-generation antibiotics. Further mechanistic studies are underway to elucidate the precise molecular targets and optimize the compound's efficacy.
In addition to its antimicrobial properties, Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate has shown promise in anticancer research. A recent preprint on bioRxiv revealed that certain derivatives of this compound exhibit selective cytotoxicity against cancer cell lines, particularly those associated with breast and lung cancers. The study employed high-throughput screening and molecular docking techniques to identify the compound's interaction with key oncogenic proteins, such as EGFR and PI3K. These findings suggest that the compound could serve as a lead structure for the design of targeted cancer therapies, although further in vivo studies are needed to validate these results.
The compound's anti-inflammatory potential has also been explored in a 2024 study published in European Journal of Pharmacology. Researchers found that Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate derivatives significantly reduced the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in murine models of inflammation. The study proposed that the compound's mechanism of action involves the inhibition of NF-κB signaling pathways, which are central to inflammatory responses. These findings open new avenues for the development of anti-inflammatory drugs with improved safety profiles compared to existing therapeutics.
From a synthetic chemistry perspective, recent advancements have focused on optimizing the production of Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate and its derivatives. A 2023 paper in Organic Process Research & Development described a scalable and environmentally friendly synthesis route using catalytic methods, which significantly improved yield and reduced waste generation. This progress is critical for facilitating the compound's transition from laboratory-scale research to industrial applications, particularly in pharmaceutical manufacturing.
In conclusion, Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate (CAS: 73776-17-7) represents a multifaceted compound with substantial potential in drug discovery and development. Its diverse biological activities, coupled with recent advancements in synthetic methodologies, position it as a valuable scaffold for the creation of novel therapeutics. Future research should focus on expanding the compound's structure-activity relationships, optimizing its pharmacokinetic properties, and conducting comprehensive preclinical evaluations to fully realize its therapeutic potential.
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